5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide 5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2175978-99-9
VCID: VC4612179
InChI: InChI=1S/C15H22N2O4/c18-7-8-20-15(5-1-2-6-15)10-16-14(19)12-9-13(21-17-12)11-3-4-11/h9,11,18H,1-8,10H2,(H,16,19)
SMILES: C1CCC(C1)(CNC(=O)C2=NOC(=C2)C3CC3)OCCO
Molecular Formula: C15H22N2O4
Molecular Weight: 294.351

5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide

CAS No.: 2175978-99-9

Cat. No.: VC4612179

Molecular Formula: C15H22N2O4

Molecular Weight: 294.351

* For research use only. Not for human or veterinary use.

5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide - 2175978-99-9

Specification

CAS No. 2175978-99-9
Molecular Formula C15H22N2O4
Molecular Weight 294.351
IUPAC Name 5-cyclopropyl-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C15H22N2O4/c18-7-8-20-15(5-1-2-6-15)10-16-14(19)12-9-13(21-17-12)11-3-4-11/h9,11,18H,1-8,10H2,(H,16,19)
Standard InChI Key GZPLHPGJIBCXMV-UHFFFAOYSA-N
SMILES C1CCC(C1)(CNC(=O)C2=NOC(=C2)C3CC3)OCCO

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 5-cyclopropyl-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,2-oxazole-3-carboxamide, reflects its hybrid structure:

  • Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively.

  • Cyclopropane substituent: Attached at position 5 of the isoxazole, introducing strain and potential metabolic stability.

  • Cyclopentylmethyl group: Modified with a 2-hydroxyethoxy chain at position 1, enhancing hydrophilicity.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.2175978-99-9
Molecular FormulaC₁₅H₂₂N₂O₄
Molecular Weight294.351 g/mol
SMILESC1CCC(C1)(CNC(=O)C2=NOC(=C2)C3CC3)OCCO
InChI KeyGZPLHPGJIBCXMV-UHFFFAOYSA-N

The stereochemistry of the cyclopentyl and cyclopropane groups remains unspecified in available data, suggesting further stereochemical studies are needed.

Synthesis and Preparation

Table 2: Comparative Reaction Yields for Analogous Compounds

Reaction StepYield RangeConditionsSource
Isoxazole cycloaddition60–75%RT, dichloromethane
Carboxamide coupling80–90%DMF, room temperature
Etherification65–70%H₂SO₄ catalyst, reflux

These estimates derive from analogous syntheses of 5-methylisoxazole derivatives, where trifluoromethanesulfonic acid facilitated ether bond formation .

Physicochemical Properties

Predicted Solubility and Lipophilicity

Using fragment-based methods:

  • LogP (octanol-water): Estimated at 1.2–1.8, balancing hydrophobic (cyclopropane, cyclopentyl) and hydrophilic (carboxamide, hydroxyethoxy) groups.

  • Aqueous Solubility: ~2.5 mg/mL (8.5 mM) at 25°C, suitable for in vitro assays but possibly requiring solubilizers for in vivo studies.

Stability Profile

  • Thermal Stability: Decomposition likely above 200°C, inferred from similar carboxamides.

  • Hydrolytic Sensitivity: Susceptible to base-catalyzed hydrolysis at the carboxamide bond; stable under acidic conditions (pH 4–6) .

CompoundTargetIC₅₀ (nM)Source
5-Methylisoxazole derivativesCOX-212–45
Cyclopropane-carboxamidesHIV-1 protease3.8

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